

# Application Notes and Protocols for EB-PSMA-617 ( $^{177}\text{Lu}$ -PSMA-617) Therapy

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## Compound of Interest

Compound Name: EB-PSMA-617

Cat. No.: B12365873

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Document ID: ANP-LUP-20251120 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

## Introduction and Principle

Lutetium-177 vipivotide tetraxetan ( $^{177}\text{Lu}$ -PSMA-617), also known as Pluvicto™, is a radioligand therapy (RLT) for adult patients with prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2] The therapy targets PSMA, a transmembrane protein highly expressed on the surface of most prostate cancer cells.[3][4]

The principle of  $^{177}\text{Lu}$ -PSMA-617 is a "theranostic" approach, combining therapy and diagnostics. A PSMA-targeting ligand (PSMA-617) is linked to the beta-emitting radioisotope Lutetium-177 ( $^{177}\text{Lu}$ ).[3] After intravenous injection, the ligand binds to PSMA-expressing cells, leading to internalization. The localized emission of beta particles from  $^{177}\text{Lu}$  induces DNA double-strand breaks, ultimately causing apoptosis in the targeted cancer cells. Patient selection is critical and relies on PET imaging to confirm PSMA expression in tumors, ensuring the therapy is directed to its target.[5]

## Patient Selection Criteria

Selection is primarily based on the pivotal Phase 3 VISION trial and the Phase 2 TheraP trial. [6][7][8][9] Adherence to these criteria is crucial for maximizing efficacy and minimizing toxicity.

## Inclusion Criteria

Patients must meet all major inclusion criteria to be considered for <sup>177</sup>Lu-PSMA-617 therapy. These are summarized in the table below.

Category	Criteria	Source (Trial/Guideline)
Diagnosis	Histologically confirmed metastatic castration-resistant prostate cancer (mCRPC).	VISION[6][10]
Prior Therapies	Must have progressed after treatment with at least one Androgen Receptor (AR) pathway inhibitor (e.g., abiraterone, enzalutamide) AND at least one taxane-based chemotherapy regimen (e.g., docetaxel).[1][6][8]	VISION[6][11]
Disease Status	Evidence of progressive disease, defined by rising PSA levels (minimum 2.0 ng/mL) or radiographic progression.[10]	VISION[10]
Performance Status	Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.	TheraP, VISION[9][10]
Life Expectancy	> 6 months.	VISION[10]
PSMA PET Imaging	Must have PSMA-positive disease confirmed by <sup>68</sup> Ga-PSMA-11 or another approved PSMA PET imaging agent.[1][2][7]	VISION, TheraP
<p>VISION Criteria: At least one PSMA-positive metastatic lesion. All metastatic lesions <math>\geq 1.0</math> cm (soft tissue) or <math>\geq 2.5</math> cm (lymph nodes) must be PSMA-positive. No PSMA-negative lesions of these sizes are permitted.[5][12]</p>		VISION

TheraP Criteria (Stricter): High PSMA avidity (SUVmax > 20 in at least one lesion) and all measurable lesions with SUVmax > 10. No FDG-positive/PSMA-negative discordant disease.[\[7\]](#)[\[8\]](#)[\[13\]](#)

TheraP

Hormonal Status	Serum/plasma testosterone at castrate level (<50 ng/dL or <1.7 nmol/L). <a href="#">[10]</a> <a href="#">[11]</a>	VISION <a href="#">[10]</a> <a href="#">[11]</a>
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## Exclusion Criteria

Patients exhibiting any of the following criteria are generally excluded from therapy. Key laboratory value cutoffs are detailed in the table below.

Category	Criteria	Source (Trial/Guideline)
Prior Radiotherapy	Previous treatment with hemi-body irradiation or radiopharmaceuticals like Radium-223, Strontium-89, or Samarium-153 within 6 months. <a href="#">[10]</a> <a href="#">[11]</a>	VISION <a href="#">[10]</a> <a href="#">[11]</a>
Previous PSMA-targeted radioligand therapy is not allowed. <a href="#">[10]</a> <a href="#">[11]</a>	VISION <a href="#">[10]</a> <a href="#">[11]</a>	
Systemic Therapy	Systemic anti-cancer therapy or investigational agents within 28 days prior to randomization. <a href="#">[10]</a> <a href="#">[11]</a>	VISION <a href="#">[10]</a> <a href="#">[11]</a>
Brain Metastases	Symptomatic or untreated central nervous system (CNS) metastases.	VISION <a href="#">[10]</a>
Bone Scan Finding	A "superscan" on baseline bone scan, indicating diffuse skeletal metastatic disease that may predict poor bone marrow reserve.	VISION <a href="#">[10]</a>
Urinary Tract	Unresolved urinary tract obstruction or hydronephrosis. <a href="#">[14]</a>	Clinical Practice
Organ Function	Inadequate organ function as defined by baseline laboratory values (see table below).	VISION <a href="#">[10]</a> <a href="#">[15]</a>

## Laboratory Value Thresholds for Eligibility

Parameter	Threshold	Source (Trial/Guideline)
Hematology		
Hemoglobin	$\geq 9.0$ g/dL	
Absolute Neutrophil Count (ANC)	$\geq 1.5 \times 10^9/L$	
Platelets	$\geq 100 \times 10^9/L$	
Renal Function		
Serum Creatinine	$\leq 1.5 \times$ Upper Limit of Normal (ULN)	
OR Creatinine Clearance (CrCl)	$\geq 50$ mL/min (Cockcroft-Gault)	
Hepatic Function		
Total Bilirubin	$\leq 1.5 \times$ ULN (or $\leq 3.0 \times$ ULN for known Gilbert's Syndrome)	
AST / ALT	$\leq 3.0 \times$ ULN (or $\leq 5.0 \times$ ULN for patients with liver metastases)	
Albumin	$> 3.0$ g/dL	

## Detailed Experimental Protocols

### Protocol 1: PSMA PET/CT Imaging for Patient Screening

Objective: To identify PSMA-positive patients eligible for  $^{177}\text{Lu}$ -PSMA-617 therapy and to exclude those with PSMA-negative or discordant disease.

Materials:

- $^{68}\text{Ga}$ -PSMA-11 (or other approved agent like  $^{18}\text{F}$ -DCFPyL).[\[7\]](#)[\[8\]](#)
- PET/CT Scanner.
- Low-dose or diagnostic CT contrast agent (if required).

- Intravenous access supplies.

#### Procedure:

- Patient Preparation: No fasting is required. Patients should be well-hydrated by drinking approximately 500 mL of water before the scan to promote clearance of the radiotracer.[16][17] Patients should void immediately before imaging acquisition to reduce bladder activity.[16][17]
- Radiotracer Administration: Administer a single intravenous dose of  $^{68}\text{Ga}$ -PSMA-11. The recommended dose is typically 3-7 mCi (111-259 MBq).[18]
- Uptake Period: An uptake period of 60 minutes (range 45-120 minutes) is required between injection and imaging.[19] The patient should rest during this period.
- Imaging Acquisition:
  - Perform a whole-body PET scan from the skull base to the mid-thigh.
  - Acquisition time is typically 2-3 minutes per bed position.[18]
  - A low-dose CT is performed for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT can be performed if needed to evaluate soft-tissue lesions.[16][17]
- Image Analysis and Interpretation:
  - Images are reviewed by a qualified nuclear medicine physician.
  - PSMA-positive lesions are identified as areas of focal uptake greater than surrounding background tissue.
  - VISION Criteria Application: Lesion uptake is qualitatively compared to the mean uptake in the liver. A lesion is considered PSMA-positive if its uptake is greater than the liver's.[5][12] All large lesions (lymph nodes  $\geq 2.5$  cm, visceral/soft tissue  $\geq 1.0$  cm) must be PSMA-positive.[5]

- TheraP Criteria Application (if used): Quantitative analysis using Standardized Uptake Values (SUV) is performed. Requires at least one lesion with SUVmax > 20 and all measurable lesions with SUVmax > 10.[7][8] An <sup>18</sup>F-FDG PET/CT may be performed to rule out FDG-positive/PSMA-negative disease.[13][20]

## Protocol 2: Post-Therapy Dosimetry Imaging

Objective: To estimate the radiation absorbed dose to tumors and critical organs (e.g., kidneys, salivary glands) after <sup>177</sup>Lu-PSMA-617 administration. While not mandatory for standard treatment, it is critical for research and development.

Materials:

- SPECT/CT Scanner.
- Image analysis software (e.g., OLINDA/EXM).[21]

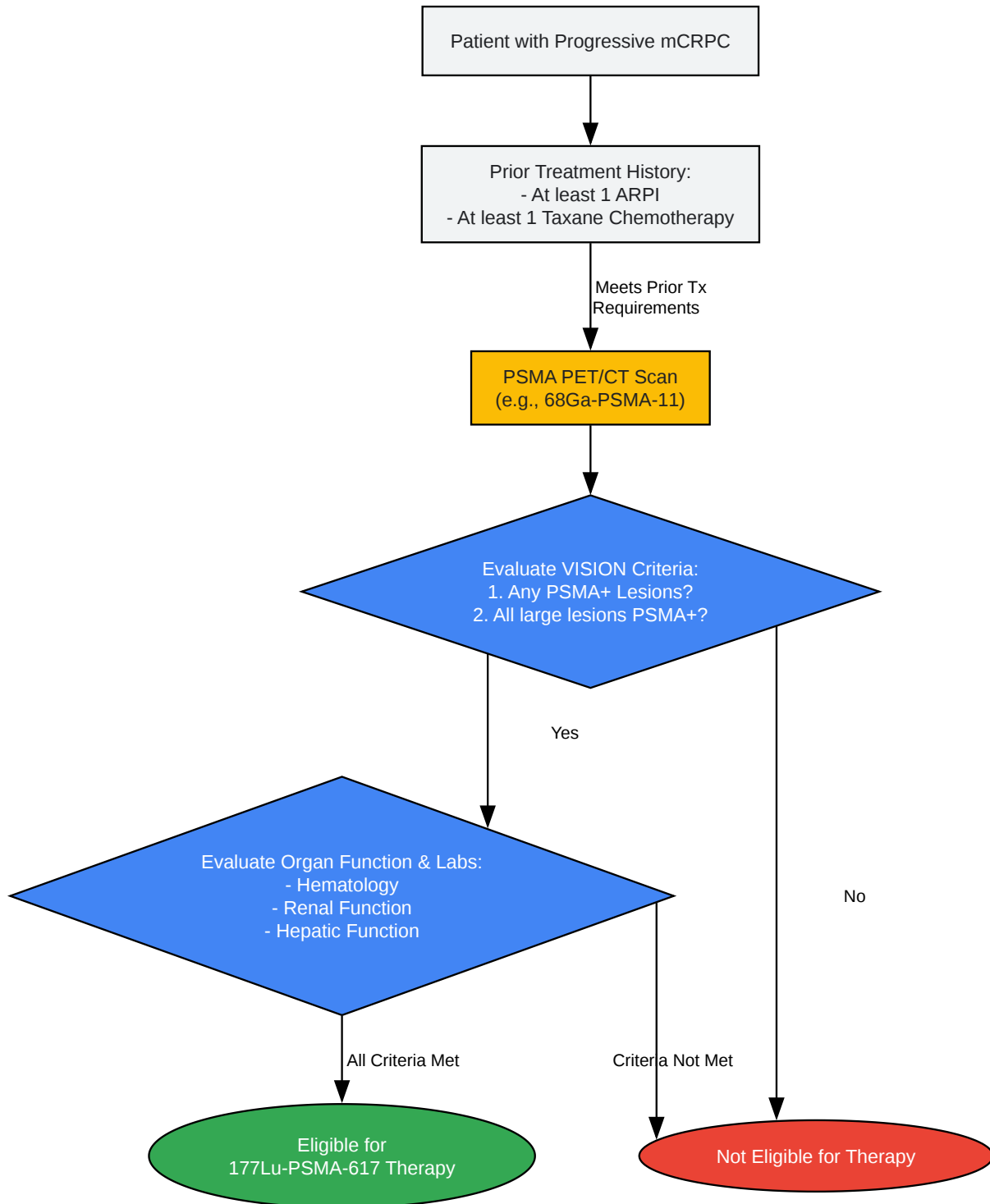
Procedure:

- Treatment Administration: Administer the therapeutic dose of <sup>177</sup>Lu-PSMA-617 (standard dose is 7.4 GBq / 200 mCi).[1][22]
- Imaging Schedule: Acquire whole-body planar scintigraphy and/or SPECT/CT scans at multiple time points post-injection. A comprehensive schedule includes scans at 2, 24, 48, and 168 hours post-administration.[21] Simplified protocols using fewer time points (e.g., 24 and 168 hours) are being investigated to make dosimetry more clinically feasible.[23][24]
- Image Acquisition (SPECT/CT):
  - Acquire images over relevant regions (e.g., abdomen for kidneys, head/neck for salivary glands, areas of known disease).
  - Use appropriate energy windows for <sup>177</sup>Lu.
  - Co-register SPECT with a low-dose CT for anatomical definition.
- Image Analysis and Dose Calculation:

- Draw regions of interest (ROIs) or volumes of interest (VOIs) around tumors and organs on each scan.
- Calculate the total activity in each source region at each time point, corrected for decay.
- Fit the time-activity data to an exponential curve to calculate the time-integrated activity (cumulated activity).
- Use software (e.g., OLINDA/EXM) with the MIRD formalism to calculate the absorbed dose (in Gray, Gy) from the time-integrated activity.[\[21\]](#)

## Visualizations

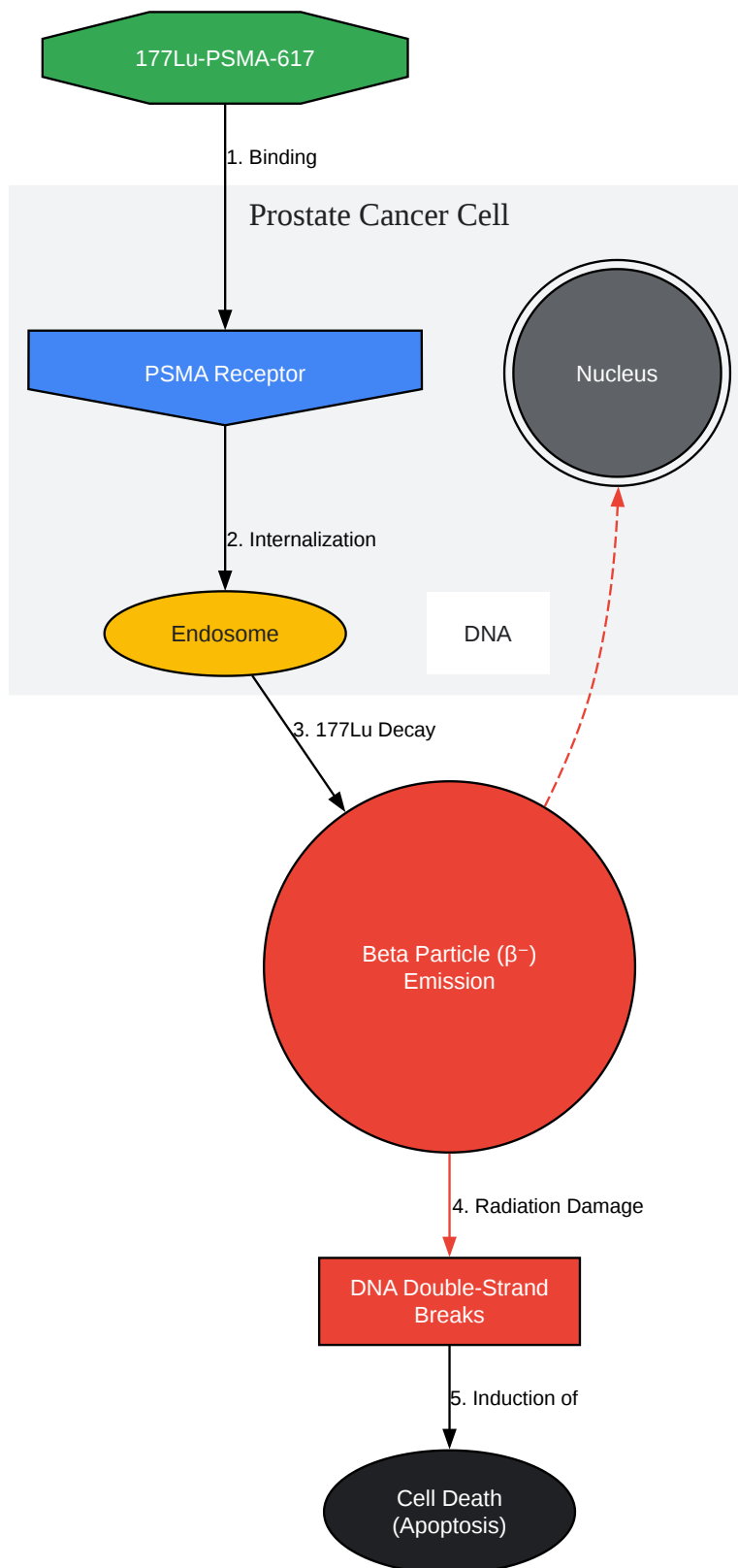
### Patient Selection Workflow



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Caption: Patient selection workflow for  $^{177}\text{Lu}$ -PSMA-617 therapy.

## Cellular Mechanism of Action



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Caption: Cellular mechanism of  $^{177}\text{Lu}$ -PSMA-617 radioligand therapy.

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